Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It is characterized by the presence of a cyclobutane ring attached to a carboxylate group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with 4-ethoxyphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl cyclobutanecarboxylate: Lacks the ethoxyphenyl group, making it less complex.
Ethyl 1-bromocyclobutanecarboxylate: Contains a bromine atom instead of the ethoxyphenyl group, leading to different reactivity and applications.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents that influence their chemical and biological properties.
Properties
CAS No. |
72370-84-4 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H20O3/c1-3-17-13-8-6-12(7-9-13)15(10-5-11-15)14(16)18-4-2/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
IJKNZJMMNNPNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCC2)C(=O)OCC |
Origin of Product |
United States |
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